2-(1H-imidazol-2-yl)-1-phenylethan-1-amine
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Overview
Description
2-(1H-imidazol-2-yl)-1-phenylethan-1-amine is a compound that features an imidazole ring attached to a phenylethylamine structure Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to interact with a broad range of targets due to their versatile chemical and biological properties . For instance, imidazole derivatives have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to interact with their targets in various ways, leading to a wide range of biological effects . For example, some imidazole derivatives have been found to inhibit the proliferation of certain cancer cell lines .
Biochemical Pathways
It’s worth noting that imidazole derivatives have been found to interact with the v600e-braf kinase, a major protein target involved in various types of human cancers .
Pharmacokinetics
A study on 2-(1h-imidazol-2-yl) pyridine derivatives as potential v600e-braf inhibitors revealed favorable pharmacological properties based on lipinski’s and veber’s drug-likeness rules for oral bioavailability and admet properties .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may induce various molecular and cellular changes .
Action Environment
It’s worth noting that the properties of imidazole derivatives can be modified through substituent manipulations at certain peripheral positions, suggesting that their action could potentially be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach utilizes N-heterocyclic carbenes as catalysts to facilitate the reaction between acetophenones and benzylic amines .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for large-scale production. Techniques such as continuous flow synthesis and the use of microreactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-imidazol-2-yl)-1-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the phenylethylamine moiety, leading to different reduced products.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, alkylating agents, and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
2-(1H-imidazol-2-yl)-1-phenylethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Imidazole: The parent compound of the imidazole family, widely used in organic synthesis.
Phenylethylamine: A naturally occurring compound with stimulant effects.
Uniqueness: 2-(1H-imidazol-2-yl)-1-phenylethan-1-amine is unique due to the combination of the imidazole ring and phenylethylamine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)-1-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-10(8-11-13-6-7-14-11)9-4-2-1-3-5-9/h1-7,10H,8,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILZJHCFDFUHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NC=CN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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